Cas no 1544847-19-9 (1-(3-bromopyridin-2-yl)cyclobutan-1-amine)

1-(3-Bromopyridin-2-yl)cyclobutan-1-amine is a brominated pyridine derivative featuring a cyclobutylamine substituent, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both a bromine atom and an amine group on the pyridine ring enhances its reactivity, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. The cyclobutyl moiety contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined structure and functional group compatibility make it a reliable building block for targeted synthetic pathways.
1-(3-bromopyridin-2-yl)cyclobutan-1-amine structure
1544847-19-9 structure
Product name:1-(3-bromopyridin-2-yl)cyclobutan-1-amine
CAS No:1544847-19-9
MF:C9H11BrN2
Molecular Weight:227.101041078568
CID:6377642
PubChem ID:96889895

1-(3-bromopyridin-2-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-bromopyridin-2-yl)cyclobutan-1-amine
    • EN300-1910111
    • 1544847-19-9
    • インチ: 1S/C9H11BrN2/c10-7-3-1-6-12-8(7)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2
    • InChIKey: ACMCCKCKAPXFTI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C1(CCC1)N

計算された属性

  • 精确分子量: 226.01056g/mol
  • 同位素质量: 226.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • XLogP3: 1.1

1-(3-bromopyridin-2-yl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1910111-0.5g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
0.5g
$1289.0 2023-09-18
Enamine
EN300-1910111-5.0g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
5g
$3396.0 2023-06-02
Enamine
EN300-1910111-1g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
1g
$1343.0 2023-09-18
Enamine
EN300-1910111-5g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
5g
$3894.0 2023-09-18
Enamine
EN300-1910111-0.05g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
0.05g
$1129.0 2023-09-18
Enamine
EN300-1910111-0.1g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
0.1g
$1183.0 2023-09-18
Enamine
EN300-1910111-0.25g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
0.25g
$1235.0 2023-09-18
Enamine
EN300-1910111-10.0g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
10g
$5037.0 2023-06-02
Enamine
EN300-1910111-10g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
10g
$5774.0 2023-09-18
Enamine
EN300-1910111-1.0g
1-(3-bromopyridin-2-yl)cyclobutan-1-amine
1544847-19-9
1g
$1172.0 2023-06-02

1-(3-bromopyridin-2-yl)cyclobutan-1-amine 関連文献

1-(3-bromopyridin-2-yl)cyclobutan-1-amineに関する追加情報

1-(3-Bromopyridin-2-yl)cyclobutan-1-amine: An Overview of CAS No. 1544847-19-9

1-(3-Bromopyridin-2-yl)cyclobutan-1-amine, also known by its CAS number 1544847-19-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutyl ring and a bromopyridine moiety. These structural elements contribute to its potential applications in various biological and therapeutic contexts.

The chemical structure of 1-(3-bromopyridin-2-yl)cyclobutan-1-amine is defined by the presence of a bromine atom at the 3-position of a pyridine ring, which is attached to a cyclobutyl ring via an amine group. This arrangement imparts specific chemical and physical properties to the molecule, making it an interesting candidate for further investigation. The cyclobutyl ring, in particular, adds steric hindrance and conformational rigidity, which can influence the compound's interactions with biological targets.

In recent years, 1-(3-bromopyridin-2-yl)cyclobutan-1-amine has been studied for its potential as a lead compound in drug discovery. Research has focused on its ability to modulate various biological pathways and receptors. For instance, studies have shown that this compound can interact with specific G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. The bromopyridine moiety is particularly noteworthy for its ability to form stable interactions with receptor binding sites, enhancing the compound's affinity and selectivity.

One of the key areas of interest for 1-(3-bromopyridin-2-yl)cyclobutan-1-amine is its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms. These findings suggest that 1-(3-bromopyridin-2-yl)cyclobutan-1-amine could be a valuable candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 1-(3-bromopyridin-2-yl)cyclobutan-1-amine has also shown promise in neuropharmacology. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neuronal function. Research has indicated that this compound can modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis. These neuroprotective effects make it a potential therapeutic agent for treating neurodegenerative disorders.

The synthesis of 1-(3-bromopyridin-2-yl)cyclobutan-1-amine involves several steps, including the formation of the bromopyridine intermediate and subsequent coupling with a cyclobutyl amine derivative. The synthetic route is well-documented in the literature and can be optimized for large-scale production. The choice of synthetic methods can significantly impact the yield and purity of the final product, making it crucial for researchers to select appropriate conditions.

In addition to its therapeutic potential, 1-(3-bromopyridin-2-yl)cyclobutan-1-amine has been used as a tool compound in chemical biology research. Its ability to selectively bind to specific receptors allows researchers to study receptor function and signaling pathways in greater detail. This application has contributed to our understanding of complex biological processes and has facilitated the development of new therapeutic strategies.

The safety profile of 1-(3-bromopyridin-2-yl)cyclobutan-1-amine is an important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 1-(3-bromopyridin-2-yl)cyclobutan-1-amine, with its CAS number 1544847-19-9, represents a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it an exciting candidate for further investigation and development as a therapeutic agent.

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